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molecular formula C15H28O2 B8611605 3-Cyclododecylpropanoic acid

3-Cyclododecylpropanoic acid

Cat. No. B8611605
M. Wt: 240.38 g/mol
InChI Key: QXMKNNGNGLCOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468774

Procedure details

To a solution of 7.6 g (30 mmol) of methyl 3-cyclododecylpropanoate in 100 ml of methanol is added 2.4 g of sodium hydroxide. The mixture is heated to 55° C. and is maintained for 4 hours. The reaction mixture is diluted with water and is extracted with hexane. The aqueous phase is acidified with 1N hydrochloric acid and is extracted (2 times) with ethyl ether. The combined ethereal extracts are washed with 1N hydrochloric acid and are dried over magnesium sulfate. Filtration and evaporation gives 7.48 g of crude title compound. Recrystallization of a portion of the product from hexane gives 1.81 g of the title compound: m.p. 72°-74° C.; IR (KBr) 1715 cm-1 ; NMR (CDCl3) δ 1.34 (m, 23 H), 1.57 (q, 2 H, J=8 Hz), 2.36 (t, 2 H, J=8 Hz).
Name
methyl 3-cyclododecylpropanoate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:13][CH2:14][C:15]([O:17]C)=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO.O>[CH:1]1([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
methyl 3-cyclododecylpropanoate
Quantity
7.6 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)CCC(=O)OC
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
is extracted (2 times) with ethyl ether
WASH
Type
WASH
Details
The combined ethereal extracts are washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gives 7.48 g of crude title compound
CUSTOM
Type
CUSTOM
Details
Recrystallization of a portion of the product from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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